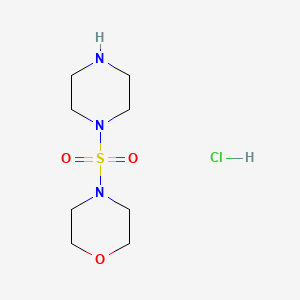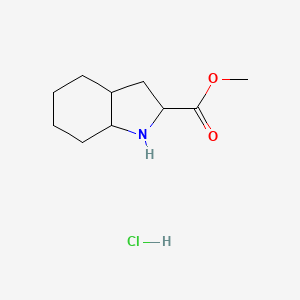
methyl octahydro-1H-indole-2-carboxylate hydrochloride
Overview
Description
Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound with the molecular weight of 219.71 . Its IUPAC name is methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for methyl octahydro-1H-indole-2-carboxylate hydrochloride is1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Alkaloid Analogs
Methyl octahydro-1H-indole-2-carboxylate hydrochloride is used as a reactant for the total synthesis of alkaloid analogs such as (±)-dibromophakellin, which have potential applications in medicinal chemistry due to their biological activities .
Preparation of Renieramycin G Analogs
This compound serves as a reactant for the stereoselective preparation of renieramycin G analogs. Renieramycin G is a tetrahydroisoquinoline alkaloid with potential antitumor properties .
Proteomics Research
It is utilized in proteomics research as a biochemical, where its interactions and effects on proteins can be studied .
Antiviral Activity
Indole derivatives, including methyl octahydro-1H-indole-2-carboxylate hydrochloride, have shown inhibitory activity against viruses such as influenza A and CoxB3 virus, indicating potential antiviral applications .
Enantiopure α-Tetrasubstituted Derivatives Synthesis
Antitubercular Activity
Indole derivatives derived from this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Anticancer Activity
Some synthesized ligands containing indole structures show potency and selectivity against human tumor cell lines and significant inhibitory activity towards renal cancer cells .
Broad Biological Applications
Indole derivatives, including those derived from methyl octahydro-1H-indole-2-carboxylate hydrochloride, are known for their biologically vital properties and are used in the treatment of cancer cells, microbes, and various types of disorders in the human body .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities
Biochemical Pathways
Indole derivatives have been reported to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to have diverse biological activities
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPKXUASPJHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl octahydro-1H-indole-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





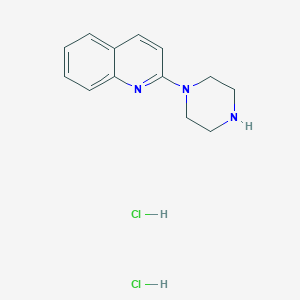

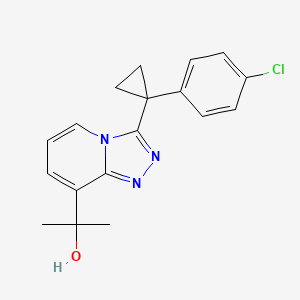
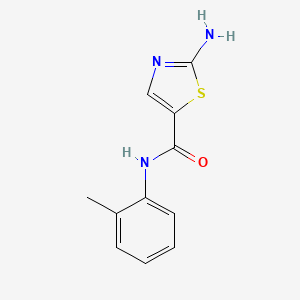
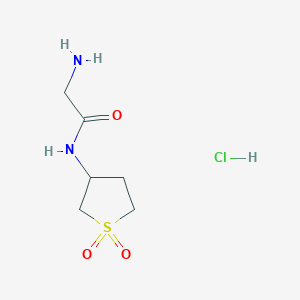
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)

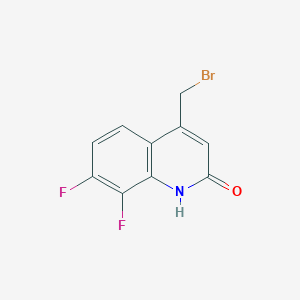
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
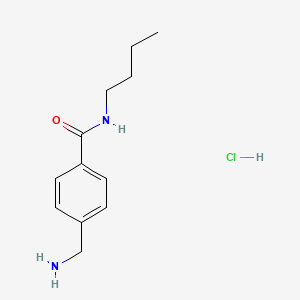
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
